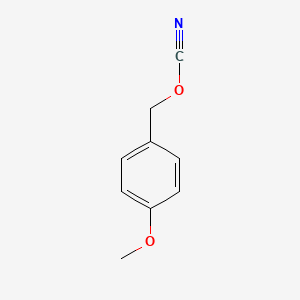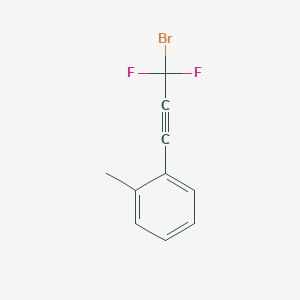
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl-: is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-bromo-3,3-difluoro-1-propynyl group and a methyl group. The unique structural features of this compound make it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which is then subjected to a series of reactions to introduce the desired substituents.
Fluorination: The difluoro group is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Alkynylation: The propynyl group is introduced through an alkynylation reaction, often using a palladium-catalyzed coupling reaction.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the bromo and difluoro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Hydroxide, alkoxide, amines.
Major Products
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with fewer halogen atoms.
Substitution Products: Compounds with different substituents replacing the bromo group.
Applications De Recherche Scientifique
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)
- 1-(3-Bromo-3,3-difluoro-1-propynyl)-4-bromobenzene
Uniqueness
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromo and difluoro groups, along with the propynyl and methyl groups, makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
849729-97-1 |
|---|---|
Formule moléculaire |
C10H7BrF2 |
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
1-(3-bromo-3,3-difluoroprop-1-ynyl)-2-methylbenzene |
InChI |
InChI=1S/C10H7BrF2/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,1H3 |
Clé InChI |
IBSJZJCWCOAASX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C#CC(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
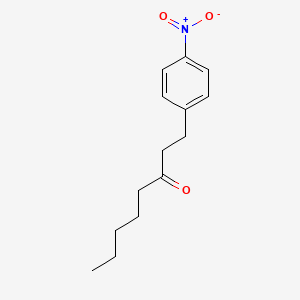

![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
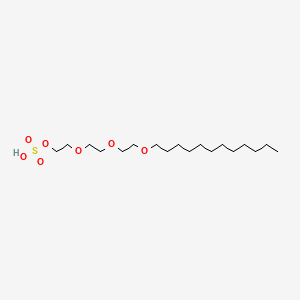
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
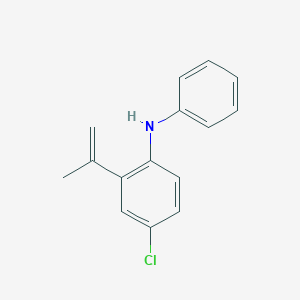
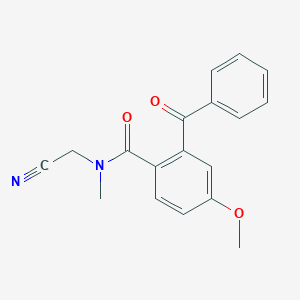

![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)

